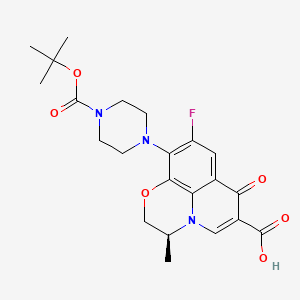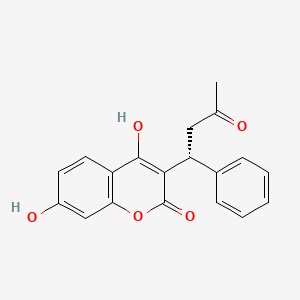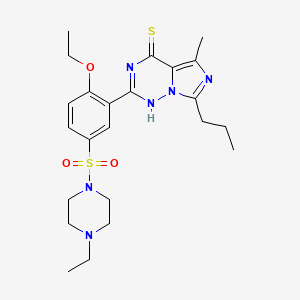
Thiovardenafil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiovardenafil is a thiol analogue of the phosphodiesterase type 5 (PDE5) inhibitor VardenafilThe molecular formula of this compound is C23H32N6O3S2, and it has a molecular weight of 504.67 g/mol .
準備方法
One common synthetic route involves the condensation of appropriate starting materials under controlled conditions to form the desired thiophene ring system . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions.
化学反応の分析
Thiovardenafil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiol group to a sulfide or disulfide.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the thiol group, to form various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Thiovardenafil has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of PDE5 inhibitors.
Biology: this compound is studied for its effects on cellular signaling pathways involving cyclic guanosine monophosphate (cGMP).
Medicine: It is investigated for its potential therapeutic effects in treating erectile dysfunction and other conditions related to PDE5 inhibition.
Industry: This compound is used in the development of new pharmaceuticals and as a tool in drug discovery.
作用機序
Thiovardenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP. Elevated cGMP levels result in the relaxation of smooth muscle cells, particularly in the corpus cavernosum of the penis, thereby facilitating erection. The molecular targets involved include the PDE5 enzyme and the cGMP signaling pathway .
類似化合物との比較
Thiovardenafil is similar to other PDE5 inhibitors such as Vardenafil, Sildenafil, and Tadalafil. it is unique due to the presence of the thiol group, which may confer different pharmacokinetic and pharmacodynamic properties. Similar compounds include:
Vardenafil: The parent compound, known for its efficacy in treating erectile dysfunction.
Tadalafil: Known for its longer duration of action compared to other PDE5 inhibitors.
This compound’s uniqueness lies in its thiol group, which may offer distinct advantages in terms of selectivity and potency.
特性
IUPAC Name |
2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazine-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O3S2/c1-5-8-20-24-16(4)21-23(33)25-22(26-29(20)21)18-15-17(9-10-19(18)32-7-3)34(30,31)28-13-11-27(6-2)12-14-28/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSQZXZRMSVFGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912576-24-0 |
Source


|
| Record name | Thiovardenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912576240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THIOVARDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B861171EM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Why is the detection of Thiovardenafil in healthcare foods a concern?
A1: While the provided abstract [] does not delve into the specific dangers of this compound, its presence in healthcare foods raises concerns because it is an undeclared pharmaceutical ingredient. This means consumers are unknowingly ingesting a substance that may have unintended effects and could interact with other medications they might be taking. The fact that it is being added illegally suggests a lack of quality control and potential health risks for consumers.
Q2: What analytical technique was employed to detect this compound in the study?
A2: The study utilized liquid chromatography-mass spectrometry (LC-MS) to detect this compound in healthcare foods []. This technique is highly sensitive and specific, allowing for the identification and quantification of even trace amounts of the compound within complex matrices.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B590303.png)

![[(1R,3Ar)-1-[(2S)-1-iodopropan-2-yl]-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate](/img/structure/B590308.png)
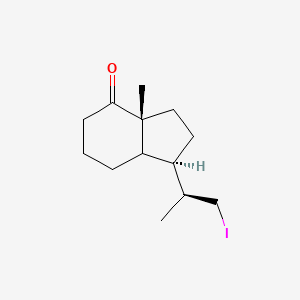
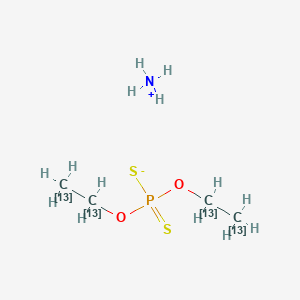
![(4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone](/img/structure/B590313.png)

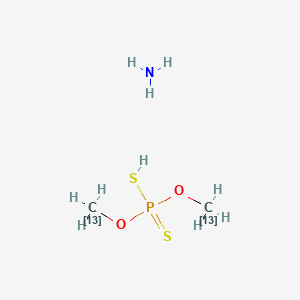
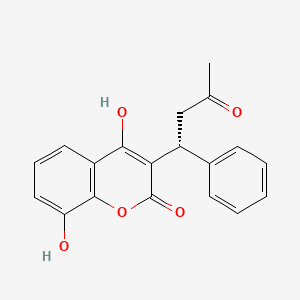
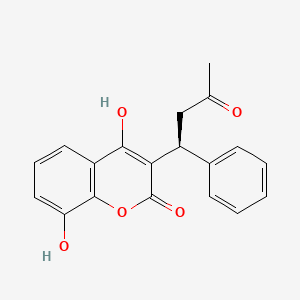
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopentan-1-one](/img/structure/B590320.png)
